Efetozole is a chemical compound with the molecular formula C12H14N2, classified as an imidazole derivative. It is primarily recognized for its unique structure and properties, which render it significant in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by an imidazole ring, a common feature in many biologically active molecules, and is identified by its CAS number 99500-54-6. Efetozole has garnered attention for its potential applications in pharmaceutical development and other industrial uses.
The synthesis of Efetozole involves several key steps, typically beginning with the formation of the imidazole ring. A common synthetic route includes the reaction of an aldehyde with an amine in the presence of an acid catalyst. This reaction is often conducted under elevated temperatures and may utilize solvents such as ethanol or methanol to facilitate the process.
Technical Details:
The industrial production of Efetozole may also incorporate more efficient catalytic processes aimed at increasing yield while minimizing costs.
Efetozole's molecular structure features an imidazole ring substituted with a phenethyl group. The structural representation can be summarized as follows:
Property | Value |
---|---|
CAS Number | 99500-54-6 |
Molecular Formula | C12H14N2 |
Molecular Weight | 186.25 g/mol |
IUPAC Name | 2-methyl-1-(1-phenylethyl)imidazole |
InChI | InChI=1S/C12H14N2/c1-10(12-6-4-3-5-7-12)14-9-8-13-11(14)2/h3-10H,1-2H3 |
Efetozole undergoes a variety of chemical reactions that expand its utility in synthetic chemistry:
Reactions:
These reactions highlight Efetozole's versatility as a building block in organic synthesis.
Efetozole's mechanism of action primarily involves its interaction with specific molecular targets within biological systems. It is known to inhibit certain enzymes, which disrupts metabolic pathways in microorganisms. This inhibition occurs due to the binding of Efetozole to the active site of these enzymes, effectively preventing normal substrates from accessing their binding sites.
Efetozole exhibits several notable physical and chemical properties that influence its behavior in various applications:
Physical Properties:
Chemical Properties:
These properties are crucial for understanding how Efetozole can be utilized in laboratory settings and industrial applications.
Efetozole has a wide range of applications across different scientific domains:
The diverse applications underscore Efetozole's significance in advancing research and development across multiple scientific fields.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: